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Compound of Interest

Compound Name:
N-(1,3-benzodioxol-5-yl)-3-

chloropropanamide

CAS No.: 83449-17-6

Cat. No.: B187370 Get Quote

Executive Summary
The 1,3-benzodioxole (methylenedioxybenzene) moiety represents a "privileged scaffold" in

medicinal chemistry, appearing in over 500 bioactive compounds ranging from natural alkaloids

like piperine to synthetic anticonvulsants. When coupled with an amide linkage, this scaffold

exhibits a unique bimodal pharmacological profile: it functions as a potent receptor modulator

(notably TRPV1) and a suicide substrate for cytochrome P450 enzymes.

This guide analyzes the benzodioxole-amide pharmacophore, detailing its synthesis, structure-

activity relationships (SAR), and specific biological activities in oncology and neurology. It

serves as a blueprint for researchers aiming to leverage this moiety while mitigating its

metabolic liabilities.[1]

Part 1: Chemical Architecture & Synthesis
The benzodioxole ring acts as a steric and electronic bioisostere of the catechol group but with

significantly altered lipophilicity and metabolic stability. The amide linkage provides a hydrogen

bond donor/acceptor motif critical for target engagement.
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The construction of benzodioxole amides typically proceeds via two phases: the formation of

the dioxole ring (if not starting from commercially available piperonylic acid) and the

subsequent amide coupling.

Key Synthetic Protocol: Schotten-Baumann Variant

Rationale: This method minimizes side reactions common with thermal dehydration and

allows for the use of sensitive amine partners.

Precursors: Piperonylic acid (3,4-methylenedioxybenzoic acid) and variable

primary/secondary amines.
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Figure 1: Step-wise synthesis of benzodioxole amides from catechol precursors.

Structural Validation Protocol
To ensure the integrity of the benzodioxole ring (which can open under harsh acidic conditions),

the following validation steps are mandatory:

1H NMR (CDCl3): Verify the singlet at ~6.0 ppm corresponding to the methylenedioxy

protons (

).
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13C NMR: Confirm the dioxole carbon signal at ~101 ppm.

HRMS: Check for the characteristic loss of neutral

(30 Da) or

(28 Da) in fragmentation patterns.

Part 2: Pharmacological Profiles & Mechanisms
TRPV1 Modulation (Pain & Inflammation)
Benzodioxole amides, most notably piperine and its synthetic analogs, are potent agonists of

the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Mechanism of Action: Unlike capsaicin, which relies heavily on hydrogen bonding with T551

and E571, benzodioxole amides engage a distinct hydrophobic pocket. The benzodioxole ring

mimics the vanillyl headgroup of capsaicin but interacts more extensively with the S6

transmembrane helix (residue T671), inducing pore opening and calcium influx.
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Figure 2: Signal transduction pathway for TRPV1 activation by benzodioxole amides.
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Anticancer Activity (Tubulin & Thioredoxin)
Recent studies indicate that benzodioxole amides exert antiproliferative effects through two

primary mechanisms:

Tubulin Polymerization Inhibition: The scaffold binds to the colchicine site of tubulin, arresting

cells in the G2/M phase.

Thioredoxin Reductase (TrxR) Inhibition: The moiety can induce oxidative stress in cancer

cells by inhibiting the Trx system, leading to apoptosis.

Data Summary: Cytotoxicity Profiles Table 1: Comparative IC50 values of selected

benzodioxole amides against human cancer cell lines.

Compound
ID

Structure
Motif

Cell Line IC50 (µM) Mechanism Source

Piperine
Natural

Amide

HeLa

(Cervical)
55.0 G1 Arrest [1]

Cmpd 2a
Carboxamide

deriv.[2]
Hep3B (Liver) 8.07 G2/M Arrest [2]

Cmpd 11f
Naphthoquin

one amide
HeLa 16.0

ROS

Induction
[3]

FLZ
Synthetic

Amide

SH-SY5Y

(Neuro)
2.5

Neuroprotecti

on
[4]

Part 3: Metabolic Liability (The CYP450 Interaction)
A critical consideration for drug development is the metabolic activation of the benzodioxole

ring. It acts as a Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes (specifically

CYP3A4 and CYP2D6).

The Carbene Mechanism: The methylene carbon of the dioxole ring undergoes radical

abstraction by the CYP450 heme-iron-oxo species. This generates a reactive carbene

intermediate that coordinates covalently with the heme iron, irreversibly inactivating the
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enzyme. This phenomenon is exploited in insecticide synergists (e.g., piperonyl butoxide) but

poses a drug-drug interaction (DDI) risk in human therapeutics.
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Figure 3: Mechanism-based inactivation of CYP450 by benzodioxole carbene formation.

Part 4: Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b187370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Calcium Influx Assay for TRPV1 Activity
Objective: Quantify the agonist potency of a novel benzodioxole amide.

Materials:

HEK293 cells stably expressing human TRPV1.

Fluo-4 AM calcium indicator.

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

Wash: Wash 3x with Assay Buffer to remove extracellular dye.

Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30s.

Injection: Inject test compound (0.1 - 100 µM) or Capsaicin control (1 µM).

Measurement: Record fluorescence kinetics for 120s.

Analysis: Calculate

. Plot dose-response curve to determine EC50.

Protocol: Metabolic Stability Screen
Objective: Assess liability for CYP inhibition.[3]

Incubate human liver microsomes (HLM) with test compound (10 µM) and NADPH.

Measure residual activity of a marker substrate (e.g., Midazolam for CYP3A4) at t=0 and

t=30 min.

A decrease in marker metabolism >50% compared to vehicle control indicates significant

MBI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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